

# Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Traditionally used in medicine for cerebrovascular diseases, recent scientific investigations have begun to elucidate the specific neuroprotective properties of AHSYB at a molecular level. This technical guide provides a comprehensive review of the existing literature on the neuroprotective effects of AHSYB, with a focus on its therapeutic potential in the context of cerebral ischemia. We will delve into the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the molecular pathways implicated in its mode of action.

### **Core Neuroprotective Mechanisms**

Current research indicates that the neuroprotective effects of **Anhydrosafflor Yellow B** are primarily attributed to two key mechanisms: the activation of the SIRT1 signaling pathway, leading to the attenuation of oxidative stress and apoptosis, and the inhibition of neuroinflammation through the TLR4/NF-kB signaling pathway.

## Attenuation of Oxidative Stress and Apoptosis via SIRT1 Signaling







In the context of cerebral ischemia/reperfusion (I/R) injury, AHSYB has been shown to exert significant neuroprotective effects by modulating the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. AHSYB upregulates the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 $\alpha$ ), which are key regulators of antioxidant defenses and mitochondrial biogenesis.[1][2][3][4][5][6] This activation leads to a reduction in oxidative stress and inhibition of the apoptotic cascade.

The neuroprotective effects of AHSYB have been quantified in primary cultured hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a well-established in vitro model of ischemic injury.



| Parameter                              | Model                                         | Treatment | Concentrati<br>on(s) | Outcome                                                                                             | Reference |
|----------------------------------------|-----------------------------------------------|-----------|----------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Cell Viability                         | OGD/R in primary hippocampal neurons          | AHSYB     | 40, 60, 80 μΜ        | Dose-<br>dependent<br>increase in<br>cell viability                                                 | [1][4]    |
| LDH Leakage                            | OGD/R in primary hippocampal neurons          | AHSYB     | 40, 60, 80 μΜ        | Dose-<br>dependent<br>decrease in<br>LDH release                                                    | [1][4][6] |
| Oxidative<br>Stress<br>Markers         | OGD/R in<br>primary<br>hippocampal<br>neurons | AHSYB     | 40, 60, 80 μΜ        | Dose- dependent decrease in ROS and MDA levels; Dose- dependent increase in SOD and GSH-Px activity | [1]       |
| Apoptosis                              | OGD/R in primary hippocampal neurons          | AHSYB     | 40, 60, 80 μΜ        | Dose-<br>dependent<br>decrease in<br>apoptotic<br>nuclei                                            | [1]       |
| SIRT1<br>Pathway<br>mRNA<br>Expression | OGD/R in<br>primary<br>hippocampal<br>neurons | AHSYB     | 40, 60, 80 μΜ        | Dose- dependent increase in SIRT1, FOXO1, and PGC1a mRNA levels                                     | [1]       |







| Apoptosis-<br>related<br>Protein<br>Expression | OGD/R in<br>primary<br>hippocampal<br>neurons | AHSYB | 40, 60, 80 μΜ | Dose- dependent decrease in Bax expression; Dose- dependent increase in Bcl-2 expression | [1][5] |
|------------------------------------------------|-----------------------------------------------|-------|---------------|------------------------------------------------------------------------------------------|--------|
|------------------------------------------------|-----------------------------------------------|-------|---------------|------------------------------------------------------------------------------------------|--------|

The efficacy of AHSYB has also been demonstrated in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which mimics the pathophysiology of ischemic stroke.



| Parameter                                       | Model             | Treatment | Dosage(s)     | Outcome                                                                                           | Reference |
|-------------------------------------------------|-------------------|-----------|---------------|---------------------------------------------------------------------------------------------------|-----------|
| Neurological<br>Deficit Score                   | MCAO/R in rats    | AHSYB     | 2, 4, 8 mg/kg | Dose-<br>dependent<br>decrease in<br>neurological<br>deficit scores                               | [1][4]    |
| Infarct<br>Volume                               | MCAO/R in rats    | AHSYB     | 2, 4, 8 mg/kg | Dose- dependent reduction in cerebral infarct volume                                              | [1][5]    |
| Oxidative<br>Stress<br>Markers<br>(Serum)       | MCAO/R in rats    | AHSYB     | 2, 4, 8 mg/kg | Dose- dependent decrease in ROS and MDA levels; Dose- dependent increase in SOD and GSH-Px levels | [1][4]    |
| SIRT1 Pathway Protein Expression (Brain Tissue) | MCAO/R in<br>rats | AHSYB     | 2, 4, 8 mg/kg | Dose- dependent increase in SIRT1, FOXO1, and PGC1α protein levels                                | [1]       |







| Apoptosis- related Protein Expression (Brain Tissue) | MCAO/R in rats | AHSYB | 2, 4, 8 mg/kg | Dose- dependent decrease in Bax expression; Dose- dependent increase in Bcl-2 expression | [1][5] |
|------------------------------------------------------|----------------|-------|---------------|------------------------------------------------------------------------------------------|--------|
|------------------------------------------------------|----------------|-------|---------------|------------------------------------------------------------------------------------------|--------|

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:[1]

- Primary hippocampal neurons are cultured for 7 days.
- The culture medium is replaced with glucose-free Earle's Balanced Salt Solution.
- Cells are placed in a hypoxic incubator (95% N2, 5% CO2) for 2 hours.
- Reperfusion is initiated by replacing the glucose-free medium with the original culture medium and returning the cells to a normoxic incubator for 24 hours.
- AHSYB is added to the culture medium during the reperfusion phase at the specified concentrations.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model:[1]

- Male Sprague-Dawley rats (250-300g) are anesthetized.
- A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.
- After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.
- AHSYB is administered intravenously at the specified dosages at the onset of reperfusion.



 Neurological function, infarct volume, and biochemical markers are assessed after 24 hours of reperfusion.





Click to download full resolution via product page

AHSYB activates the SIRT1 pathway to counteract I/R injury.



Click to download full resolution via product page

Workflow of in vitro and in vivo neuroprotection studies.

## Attenuation of Neuroinflammation via TLR4/NF-κB Signaling

AHSYB also demonstrates potent anti-inflammatory effects in the context of permanent cerebral ischemia by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[3] Following ischemic injury, endogenous ligands such as Heat Shock Protein 60 (HSP60) are released, activating TLR4 and initiating a downstream inflammatory cascade through the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). AHSYB has been shown to suppress the expression of HSP60 and TLR4, thereby inhibiting NF-κB activation and reducing the subsequent inflammatory response.[3]

The anti-inflammatory efficacy of AHSYB was evaluated in a rat model of permanent middle cerebral artery occlusion (MCAO).



| Parameter                                 | Model                     | Treatment | Dosage(s)             | Outcome                                                                                | Reference |
|-------------------------------------------|---------------------------|-----------|-----------------------|----------------------------------------------------------------------------------------|-----------|
| Neurological<br>Deficit Score             | Permanent<br>MCAO in rats | AHSYB     | 1.75, 3.5, 7<br>mg/kg | Dose- dependent improvement in neurological function                                   | [3]       |
| Infarct<br>Volume                         | Permanent<br>MCAO in rats | AHSYB     | 1.75, 3.5, 7<br>mg/kg | Dose- dependent reduction in brain infarct volume                                      | [3]       |
| mRNA<br>Expression<br>(Brain Tissue)      | Permanent<br>MCAO in rats | AHSYB     | 1.75, 3.5, 7<br>mg/kg | Dose-<br>dependent<br>decrease in<br>HSP60,<br>TLR4, IL-6,<br>and TNF-α<br>mRNA levels | [3]       |
| Protein<br>Expression<br>(Brain Tissue)   | Permanent<br>MCAO in rats | AHSYB     | 1.75, 3.5, 7<br>mg/kg | Dose- dependent decrease in HSP60 and TLR4 protein levels                              | [3]       |
| NF-ĸB p65<br>Expression<br>(Brain Tissue) | Permanent<br>MCAO in rats | AHSYB     | 1.75, 3.5, 7<br>mg/kg | Dose-<br>dependent<br>decrease in<br>nuclear NF-<br>kB p65<br>protein levels           | [3]       |
| Pro-<br>inflammatory                      | Permanent<br>MCAO in rats | AHSYB     | 7 mg/kg               | Significant<br>decrease in<br>IL-6 and TNF-                                            | [3]       |



### Foundational & Exploratory

Check Availability & Pricing

| Cytokines | α protein |
|-----------|-----------|
| (Serum)   | levels    |

Permanent Middle Cerebral Artery Occlusion (MCAO) Model:[3]

- Male Sprague-Dawley rats (280-320g) are anesthetized.
- The middle cerebral artery is permanently occluded by electrocoagulation.
- AHSYB is administered intravenously at the specified dosages immediately after MCAO.
- Neurological function, infarct volume, and inflammatory markers are assessed 24 hours post-MCAO.





Click to download full resolution via product page

AHSYB mitigates neuroinflammation by inhibiting the TLR4/NF-κB pathway.



#### **Discussion and Future Directions**

The current body of literature strongly supports the neuroprotective potential of **Anhydrosafflor Yellow B**, particularly in the context of ischemic stroke. The dual action of AHSYB in mitigating oxidative stress and apoptosis via the SIRT1 pathway, as well as suppressing neuroinflammation through the TLR4/NF-κB pathway, presents a compelling case for its further development as a therapeutic agent.

While the primary focus of research has been on cerebral ischemia, the fundamental nature of these pathways suggests that AHSYB could have therapeutic applications in a broader range of neurodegenerative disorders where oxidative stress and inflammation are key pathological features. Future research should aim to:

- Investigate the efficacy of AHSYB in other neurodegenerative models, such as Parkinson's and Alzheimer's disease.
- Explore other potential neuroprotective mechanisms of AHSYB, including its effects on excitotoxicity, mitochondrial dysfunction, and autophagy.
- Conduct pharmacokinetic and pharmacodynamic studies to optimize dosage and delivery methods for clinical applications.
- Perform preclinical safety and toxicology studies to establish a comprehensive safety profile.

In conclusion, **Anhydrosafflor Yellow B** is a promising natural compound with well-defined neuroprotective mechanisms. The data presented in this review underscore its potential as a lead compound for the development of novel therapies for stroke and other neurodegenerative diseases. Continued research is warranted to fully unlock its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Pharmacological actions and applications of safflower flavonoids [frontiersin.org]
- 5. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624003#anhydrosafflor-yellow-b-literature-review-on-neuroprotection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com